D2 Dopamine Receptor Affinity: 1000‑Fold Reduction vs. Sulpiride
Compound 1 (2‑Methoxy‑N‑[(octahydro‑2H‑quinolizin‑1‑yl)methyl]benzamide) exhibits a Ki value for the dopamine D2 receptor greater than 10 μM, indicating very weak affinity [1]. In contrast, the clinically used orthopramide sulpiride binds to the D2 receptor with a Ki of 4.2 nM (racemic form) . This represents a >1000‑fold reduction in D2 affinity, effectively eliminating the dopamine‑related side‑effect profile (extrapyramidal symptoms, hyperprolactinemia) that characterizes conventional orthopramides.
| Evidence Dimension | D2 dopamine receptor affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 10 μM (D2, radioligand binding) |
| Comparator Or Baseline | Sulpiride (racemic): Ki = 4.2 nM (D2, radioligand binding) |
| Quantified Difference | >1000‑fold lower affinity for the target compound |
| Conditions | Radioligand displacement assay using [3H]-sulpiride or similar on cloned D2 receptors expressed in CHO cells |
Why This Matters
Procurement of the target compound for D2‑dependent models is discouraged; conversely, for applications requiring D2‑sparing orthopramide‑like activity, this compound offers a distinct advantage over sulpiride or metoclopramide.
- [1] Capelli AM, Gallelli A, Leporini M, et al. Quinolizidinyl derivatives of 2,3‑dihydro‑2‑oxo‑1H‑benzimidazole‑1‑carboxylic acid and 1‑homolupinanoyl benzimidazolones as ligands for 5‑HT3 and 5‑HT4 receptors. Farmaco. 1999;54(4):248‑254. doi:10.1016/S0014‑827X(99)00025‑7. View Source
